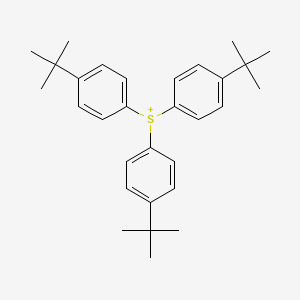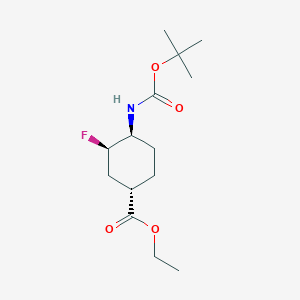![molecular formula C42H48O22 B12091360 [6-[6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate](/img/structure/B12091360.png)
[6-[6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a mouthful, so let’s break it down. It belongs to the class of flavonoids, specifically flavonol glycosides.
- Its chemical structure is characterized by multiple hydroxyl groups and sugar moieties attached to a chromone (flavonoid) core.
- The compound exhibits antioxidant, anti-inflammatory, and potential anticancer properties.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps, including glycosylation and esterification reactions.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but they typically involve protecting groups, acid-catalyzed reactions, and purification steps.
Industrial Production: While not widely produced industrially, research labs synthesize it for scientific investigations.
Análisis De Reacciones Químicas
Reactions: The compound can undergo various reactions, including
Common Reagents: Reagents like sodium borohydride (for reduction) and acetic anhydride (for esterification) are used.
Major Products: The major products depend on the specific reaction conditions but often involve modified versions of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying flavonoid reactivity.
Biology: Investigated for its antioxidant and anti-inflammatory effects.
Industry: Limited industrial applications due to complexity.
Mecanismo De Acción
Targets: The compound interacts with enzymes, receptors, and cellular pathways.
Antioxidant: Scavenges free radicals, protecting cells from oxidative damage.
Anti-Inflammatory: Modulates inflammatory pathways.
Cancer: May inhibit tumor growth via multiple mechanisms.
Comparación Con Compuestos Similares
Uniqueness: Its complex structure sets it apart from simpler flavonoids.
Similar Compounds: Other flavonol glycosides, such as quercetin and kaempferol, share similarities.
: Example reference. : Another reference. : Yet another reference.
Propiedades
Fórmula molecular |
C42H48O22 |
|---|---|
Peso molecular |
904.8 g/mol |
Nombre IUPAC |
[6-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C42H48O22/c1-57-23-10-16(2-8-19(23)45)3-9-28(48)58-15-27-33(51)35(53)38(56)42(63-27)62-25-12-24-29(20(46)11-22(60-24)17-4-6-18(44)7-5-17)34(52)30(25)39-40(36(54)32(50)26(13-43)61-39)64-41-37(55)31(49)21(47)14-59-41/h2,4-8,10-12,21,26-27,31-33,35-45,47,49-56H,3,9,13-15H2,1H3 |
Clave InChI |
CIVMKCGGDCNCEA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CCC(=O)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)C6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


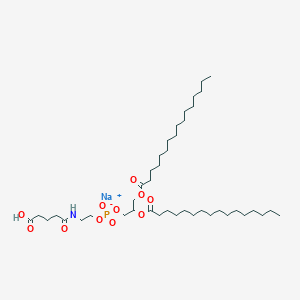
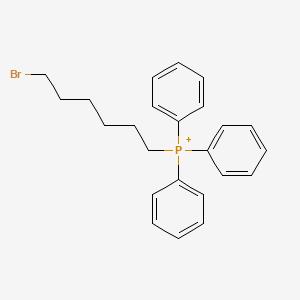
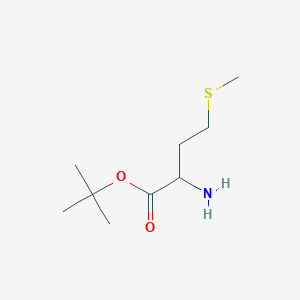



![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile](/img/structure/B12091314.png)



